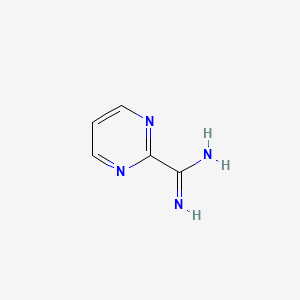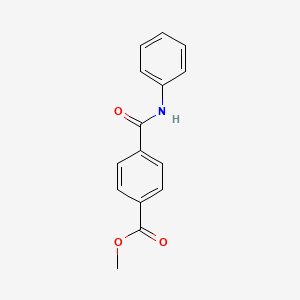
Methyl 4-(phenylcarbamoyl)benzoate
Übersicht
Beschreibung
Methyl 4-(phenylcarbamoyl)benzoate, also known as 4-methoxybenzoylmethylcarbamate or 4-methoxybenzoylmethylcarbamic acid, is an organic compound comprised of a benzene ring with a methoxy group and a carbamate group attached to the benzene ring. It has a molecular weight of 212.22 g/mol and a melting point of 120-121 °C. It is a colorless solid that is slightly soluble in water and soluble in organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
Research indicates the potential of methyl 4-(phenylcarbamoyl)benzoate derivatives in antibacterial applications. A study by Murthy et al. (2011) synthesized derivatives of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate, which exhibited significant antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents (Murthy et al., 2011).
Mesophase Behaviour in Liquid Crystals
The compound has applications in the field of liquid crystals. Ahmed et al. (2019) investigated Schiff base/ester liquid crystals with different lateral substituents, including methyl 4-(phenylcarbamoyl)benzoate, to study their mesophase behavior and stability. This research provides insights into the application of these compounds in liquid crystal technology (Ahmed et al., 2019).
Molecular Structure and Spectral Analysis
In the field of molecular structure and spectral analysis, Şahin et al. (2015) synthesized and characterized (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate. This work included detailed studies on the molecular structure using various spectroscopic techniques, demonstrating the compound's significance in structural chemistry (Şahin et al., 2015).
Chirooptical Properties and Liquid Crystalline Behavior
Veerabhadraswamy et al. (2015) explored optically active, three-ring calamitic liquid crystals, including methyl 4-(phenylcarbamoyl)benzoate derivatives. Their study highlighted the occurrence of different liquid crystal phases and chirooptical properties, which are relevant in device applications like displays and sensors (Veerabhadraswamy et al., 2015).
Anti-Juvenile Hormone Activity
Furuta et al. (2006) conducted a study on ethyl 4-(2-aryloxyhexyloxy)benzoates, closely related to methyl 4-(phenylcarbamoyl)benzoate, demonstrating their activity in inducing precocious metamorphosis in larvae, indicating potential in pest control and agricultural applications (Furuta et al., 2006).
Eigenschaften
IUPAC Name |
methyl 4-(phenylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-19-15(18)12-9-7-11(8-10-12)14(17)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAGEOVGQDJRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405509 | |
| Record name | Methyl 4-anilinocarbonylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(phenylcarbamoyl)benzoate | |
CAS RN |
3814-10-6 | |
| Record name | Methyl 4-anilinocarbonylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-(N-PHENYLCARBAMOYL)BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Bromophenyl)methyl]piperazin-2-one](/img/structure/B1365870.png)
![3-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B1365871.png)
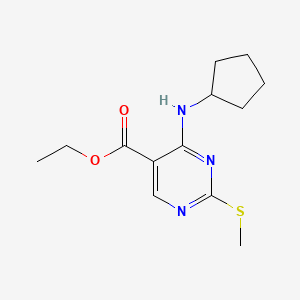
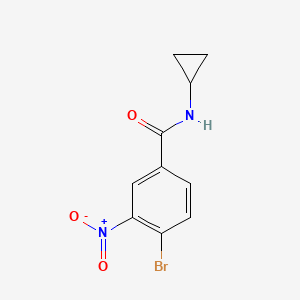
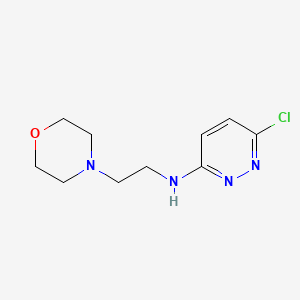
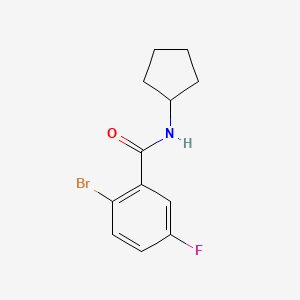
![1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone](/img/structure/B1365882.png)
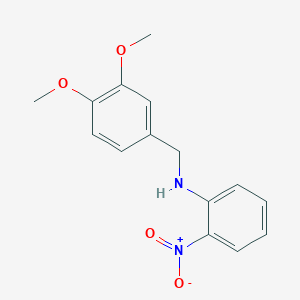
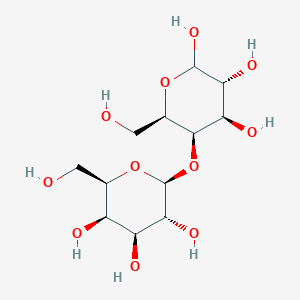
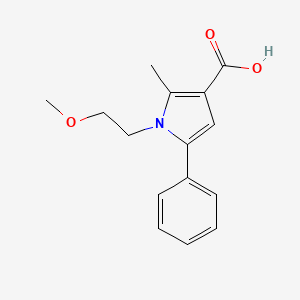
![N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B1365897.png)
![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)
![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)
